molecular formula C15H10FNO2 B7774293 8-fluoro-2-hydroxy-3-phenyl-1H-quinolin-4-one

8-fluoro-2-hydroxy-3-phenyl-1H-quinolin-4-one

Cat. No.: B7774293
M. Wt: 255.24 g/mol
InChI Key: HVNAEEMCUNVPAI-UHFFFAOYSA-N
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Description

The compound identified as “8-fluoro-2-hydroxy-3-phenyl-1H-quinolin-4-one” is a chemical entity with significant applications in various fields. It is known for its unique properties and versatility in chemical reactions, making it a valuable compound in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 8-fluoro-2-hydroxy-3-phenyl-1H-quinolin-4-one involves several synthetic routes, each with specific reaction conditions. One common method includes the use of cyclodextrins for the formation of inclusion complexes. Cyclodextrins are cyclic oligosaccharides that can encapsulate the compound within their non-polar cavity, enhancing its stability and solubility . The reaction conditions typically involve the use of solvents like ethanol or water, and the process may require heating or stirring to facilitate the inclusion complex formation.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale synthesis using automated systems. The process may include steps such as purification, crystallization, and drying to obtain the compound in its pure form. Advanced techniques like high-performance liquid chromatography (HPLC) and mass spectrometry are used to ensure the quality and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

8-fluoro-2-hydroxy-3-phenyl-1H-quinolin-4-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.

Common Reagents and Conditions

    Oxidation Reactions: Common reagents include potassium permanganate and hydrogen peroxide. These reactions typically occur under acidic or basic conditions and result in the formation of oxidized products.

    Reduction Reactions: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents. These reactions are usually carried out in anhydrous solvents like tetrahydrofuran or ether.

    Substitution Reactions: Halogenation and nitration are common substitution reactions for this compound.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce carboxylic acids or ketones, while reduction reactions can yield alcohols or amines. Substitution reactions typically result in halogenated or nitrated derivatives of the compound .

Scientific Research Applications

8-fluoro-2-hydroxy-3-phenyl-1H-quinolin-4-one has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for synthesizing complex molecules and studying reaction mechanisms.

    Biology: The compound is employed in biochemical assays to investigate enzyme activities and metabolic pathways.

    Medicine: this compound is explored for its potential therapeutic effects, including its role in drug development and disease treatment.

    Industry: It is utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of 8-fluoro-2-hydroxy-3-phenyl-1H-quinolin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing various biological processes. For example, it may inhibit or activate certain enzymes, leading to changes in metabolic pathways and cellular functions .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 8-fluoro-2-hydroxy-3-phenyl-1H-quinolin-4-one include other cyclodextrin inclusion complexes and derivatives with comparable chemical structures and properties. Examples include:

Uniqueness

What sets this compound apart from similar compounds is its specific chemical structure and the unique properties it imparts. Its ability to form stable inclusion complexes with cyclodextrins enhances its solubility and stability, making it particularly valuable in pharmaceutical and industrial applications .

Properties

IUPAC Name

8-fluoro-2-hydroxy-3-phenyl-1H-quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10FNO2/c16-11-8-4-7-10-13(11)17-15(19)12(14(10)18)9-5-2-1-3-6-9/h1-8H,(H2,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVNAEEMCUNVPAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(NC3=C(C2=O)C=CC=C3F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=C(NC3=C(C2=O)C=CC=C3F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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